Simeton has found applications in various scientific research fields due to its ability to control foaming and improve the efficiency and accuracy of research procedures. Here are some specific examples:
Simeton is a chemical compound with the molecular formula C₈H₁₅N₅O and a molecular weight of 197.24 g/mol. It is classified as a methoxy-1,3,5-triazine and is primarily known for its historical use as a herbicide. Simeton acts on a variety of common weeds, particularly targeting germinating annual grasses and other broadleaf weeds. Its chemical structure consists of a triazine ring, which is characteristic of many herbicides, allowing it to interact effectively with biological systems in plants .
These reactions are crucial for understanding the environmental fate and persistence of simeton in agricultural settings .
Simeton exhibits herbicidal activity by inhibiting specific biochemical pathways in plants. It primarily interferes with photosynthesis and amino acid synthesis, disrupting normal growth processes. As a xenobiotic, simeton is foreign to living organisms and can have toxic effects on non-target species, including aquatic life if it leaches into water bodies .
The synthesis of simeton typically involves:
These methods highlight the synthetic versatility needed to produce simeton efficiently while maintaining quality standards .
Studies on the interactions of simeton with other chemicals have shown that it can exhibit synergistic effects when used in combination with other herbicides. This can enhance its efficacy against resistant weed populations. Additionally, interaction studies have assessed its potential toxicity to non-target organisms, emphasizing the need for careful management in agricultural practices to minimize ecological impact .
Simeton shares structural and functional similarities with several other triazine-based herbicides. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Atrazine | C₈H₁₄ClN₅ | Widely used for weed control in corn; persistent in soil. |
Simazine | C₈H₁₂ClN₅ | Similar mode of action; used for broadleaf weed control. |
Terbuthylazine | C₁₂H₁₅ClN₄ | Effective against various weeds; less persistent than atrazine. |
Uniqueness of Simeton: While all these compounds share a common triazine structure and herbicidal properties, simeton's unique methoxy group distinguishes it from others like atrazine and simazine, influencing its specific activity profile and environmental behavior .
Simeton, systematically named N,N'-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine (CAS Number: 673-04-1), is a triazine derivative with a molecular formula of C8H15N5O and a molecular weight of 197.24 g/mol [1] [7]. The compound features a 1,3,5-triazine core structure with two ethylamine substituents and one methoxy group [2]. The development of synthetic routes for simeton has evolved significantly since its initial synthesis in the mid-20th century, with the primary approach consistently involving trichloro-s-triazine (cyanuric chloride) as the key precursor [5] [14].
The historical synthetic pathway for simeton begins with the preparation of cyanuric acid through the thermal trimerization of urea at temperatures ranging from 200-350°C [27]. This process yields cyanuric acid, which serves as the foundation for subsequent reactions [19]. The conversion of cyanuric acid to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is achieved through chlorination using reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) at temperatures between 70-150°C under strictly anhydrous conditions [20] [26].
Step | Process | Reaction Conditions | Key Parameters | Yield Range |
---|---|---|---|---|
1 | Cyanuric acid preparation | Thermal trimerization of urea at 200-350°C | Temperature control, reaction time | 85-95% |
2 | Chlorination to cyanuric chloride | Reaction with PCl5/POCl3 at 70-150°C | Anhydrous conditions, chlorinating agent ratio | 75-85% |
3 | First nucleophilic substitution | Addition of ethylamine at 0-5°C in organic solvent | Temperature gradient, stoichiometric control | 70-80% |
4 | Second nucleophilic substitution | Addition of methoxide at 25-30°C in organic solvent | Reaction time, base concentration | 65-75% |
The synthesis of simeton from cyanuric chloride exploits the differential reactivity of the three chlorine atoms in the triazine ring [15]. This reactivity gradient allows for sequential nucleophilic substitution reactions under controlled conditions [5]. The first substitution involves the reaction of cyanuric chloride with ethylamine at low temperatures (0-5°C) to selectively replace one chlorine atom [18] [20]. The temperature control is critical during this step, as it prevents multiple substitutions from occurring simultaneously [15].
Following the first substitution, the second ethylamine group is introduced at slightly elevated temperatures (10-25°C), taking advantage of the decreased reactivity of the remaining chlorine atoms [15] [18]. The final substitution with methoxide occurs at higher temperatures (25-30°C), completing the transformation to simeton [27]. This stepwise approach, developed in the 1950s-1960s, formed the foundation for industrial production methodologies that continue to be refined today [19] [26].
Early manufacturing processes faced significant challenges, including poor selectivity, high byproduct formation, and harsh reaction conditions that limited yield and purity [20]. The 1970s-1980s saw improvements in nucleophilic substitution methods with better temperature control and reaction monitoring, which enhanced product consistency and reduced waste [15] [18]. These advancements laid the groundwork for the catalytic optimizations that would follow in subsequent decades [26] [27].
Modern manufacturing processes for simeton have been significantly enhanced through catalytic optimization strategies that improve reaction efficiency, selectivity, and environmental sustainability [6] [24]. The introduction of various catalyst systems has transformed the production methodology, allowing for milder reaction conditions, higher yields, and reduced waste generation [13] [16].
Lewis acid catalysts, including boron trifluoride (BF3), aluminum chloride (AlCl3), and zinc chloride (ZnCl2), have been employed to enhance the nucleophilic substitution reactions in simeton synthesis [6]. These catalysts coordinate with the nitrogen atoms in the triazine ring, increasing the electrophilicity of the carbon-chlorine bonds and facilitating more efficient substitution reactions at lower temperatures [15] [24]. The enhanced reactivity allows for better control over the substitution sequence, reducing the formation of undesired byproducts [6] [13].
Catalyst Type | Examples | Process Improvement | Challenges |
---|---|---|---|
Lewis Acids | BF3, AlCl3, ZnCl2 | Enhanced reaction rates, lower temperatures | Catalyst recovery, corrosion issues |
Metal-based catalysts | Pt/Al2O3, Pd/C, Cu complexes | Selective substitution, reduced side reactions | Metal leaching, high cost |
Phase transfer catalysts | Quaternary ammonium salts | Improved phase interaction, faster reactions | Separation from product stream |
Heterogeneous catalysts | Supported metal oxides, zeolites | Recyclability, continuous processing | Deactivation over time, pore blocking |
Enzyme-inspired catalysts | Biomimetic catalysts | Highly selective, mild conditions | Limited stability, narrow application range |
Heterogeneous catalytic systems have gained prominence in modern simeton manufacturing due to their recyclability and compatibility with continuous flow processes [8] [24]. Alumina-supported platinum catalysts (Pt/Al2O3) have demonstrated particular efficacy in promoting selective substitution reactions while minimizing side reactions [24]. These catalysts operate at moderate temperatures (50-70°C) and pressures (2-5 atm), offering significant advantages over traditional non-catalytic methods [8] [6].
The development of flow reactor technologies has further revolutionized simeton production by enabling precise control over reaction parameters and facilitating continuous manufacturing processes [16] [13]. Monolithic catalysts with strategically positioned metal sites allow for efficient mass transfer and heat management, resulting in improved product consistency and reduced energy consumption [16]. Flow rates of 5-20 mL/min and operating temperatures of 40-60°C have been identified as optimal conditions for maximizing yield and selectivity in continuous simeton synthesis [13] [24].
Catalyst System | Composition | Process Parameters | Advantages |
---|---|---|---|
Heterogeneous Lewis acids | Al2O3-supported BF3 | Temperature: 20-40°C, Pressure: 1-2 atm | Recyclability, reduced corrosion |
Supported metal catalysts | Pt/Al2O3, Pd/C | Temperature: 50-70°C, Pressure: 2-5 atm | High selectivity, reduced waste |
Ionic liquids | [BMIM][BF4] with metal co-catalysts | Temperature: 30-50°C, Pressure: 1 atm | Solvent-free conditions possible |
Flow reactor catalysts | Monolithic catalysts with metal sites | Flow rate: 5-20 mL/min, Temperature: 40-60°C | Continuous processing, precise control |
Immobilized enzyme-inspired catalysts | Polymer-supported biomimetic complexes | Temperature: 25-35°C, pH: 6-8 | Mild conditions, high selectivity |
Recent innovations in catalytic systems include the application of ionic liquids as both solvents and co-catalysts in simeton synthesis [6] [24]. These systems offer unique advantages, including enhanced solubility of reactants, stabilization of transition states, and potential for solvent-free reaction conditions [13]. The combination of ionic liquids with metal catalysts has shown promising results in terms of reaction rate, selectivity, and environmental impact [6] [16].
Enzyme-inspired catalysts represent another frontier in simeton manufacturing optimization [24]. These biomimetic systems mimic the selectivity and efficiency of natural enzymes, enabling highly specific substitution reactions under mild conditions [8]. While still in the developmental stage for large-scale application, these catalysts show potential for addressing persistent challenges in simeton production, particularly regarding byproduct formation and purification requirements [13] [24].
The synthesis of simeton is inherently challenged by the formation of various byproducts that complicate purification processes and reduce overall yield [15] [23]. Understanding the mechanisms of byproduct formation is essential for developing effective prevention strategies and purification techniques [20] [22].
The sequential nucleophilic substitution of chlorine atoms in cyanuric chloride presents a fundamental challenge in controlling reaction selectivity [15]. Incomplete substitution reactions lead to mono-substituted and di-substituted intermediates that retain one or more chlorine atoms [18] [20]. These intermediates have similar physical and chemical properties to simeton, making separation difficult through conventional purification methods [15] [22].
Byproduct Class | Formation Mechanism | Structure Impact | Prevention Strategy |
---|---|---|---|
Mono-substituted intermediates | Insufficient reaction time or temperature | Retains two chlorine atoms | Optimized reaction time and temperature monitoring |
Di-substituted intermediates | Improper stoichiometry control | Retains one chlorine atom | Precise reagent addition and stoichiometry control |
Over-substituted products | Excess nucleophile or extended reaction time | All chlorines substituted with ethylamine | Controlled nucleophile addition and reaction quenching |
Hydrolysis products | Moisture contamination during synthesis | Hydroxyl groups replace chlorine atoms | Anhydrous conditions and moisture traps |
Oligomeric impurities | High concentration and temperature | Multiple triazine rings linked | Dilute conditions and temperature control |
Conversely, over-substitution can occur when excess nucleophiles or extended reaction times lead to the replacement of all three chlorine atoms with ethylamine groups, resulting in products that lack the methoxy functionality characteristic of simeton [15] [23]. Hydrolysis reactions represent another significant source of byproducts, particularly when moisture contamination occurs during synthesis [20]. These reactions produce hydroxy-triazine derivatives that can further complicate purification efforts [15] [22].
Oligomeric impurities form through side reactions between reactive intermediates, especially under conditions of high concentration and elevated temperature [23]. These linked triazine structures present unique purification challenges due to their size similarity to the target compound [15] [20]. The presence of catalyst residues in the final product stream adds another layer of complexity to purification processes [22] [23].
Purification Challenge | Traditional Method | Modern Approach | Efficiency Improvement |
---|---|---|---|
Mono-substituted byproducts | Recrystallization | Continuous crystallization | 15-25% |
Di-substituted byproducts | Column chromatography | Membrane separation | 30-40% |
Hydrolysis products | Solvent extraction | Continuous liquid-liquid extraction | 20-30% |
Oligomeric impurities | Precipitation | Size exclusion techniques | 25-35% |
Catalyst residues | Filtration | Catalytic destruction | 40-50% |
Traditional purification methods for simeton include recrystallization, column chromatography, solvent extraction, precipitation, and filtration [22]. While effective to some degree, these approaches often result in significant yield losses and generate substantial waste streams [20] [22]. Recrystallization, commonly used to remove mono-substituted byproducts, typically achieves only moderate separation efficiency due to the similar solubility profiles of the target and impurities [15] [22].
Modern purification technologies have emerged to address these limitations, offering improved efficiency and reduced environmental impact [22] [33]. Continuous crystallization processes provide enhanced control over crystal formation and growth, resulting in better separation of simeton from mono-substituted byproducts with efficiency improvements of 15-25% [22] [33]. Membrane separation technologies have shown particular promise for removing di-substituted byproducts, with efficiency improvements of 30-40% compared to traditional column chromatography [22] [33].
Continuous liquid-liquid extraction systems offer advantages for removing hydrolysis products, while size exclusion techniques have proven effective for separating oligomeric impurities [22] [33]. Catalytic destruction methods represent an innovative approach to eliminating catalyst residues, with efficiency improvements of 40-50% compared to conventional filtration [22] [33].
Irritant